N-Methyl Gatifloxacin-d3
CAS No.: 1216721-34-4
Cat. No.: VC0029458
Molecular Formula: C20H24FN3O4
Molecular Weight: 392.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1216721-34-4 |
|---|---|
| Molecular Formula | C20H24FN3O4 |
| Molecular Weight | 392.446 |
| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(trideuteriomethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27)/i2D3 |
| Standard InChI Key | YDBVQXCJOKMPST-BMSJAHLVSA-N |
| SMILES | CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Introduction
Chemical Structure and Properties
N-Methyl Gatifloxacin-d3 (CAS: 1216721-34-4) is a deuterated analog of N-Methyl Gatifloxacin, belonging to the fluoroquinolone class of antibiotics. Its molecular formula is C20H21D3FN3O4, with a molecular weight of 392.44 g/mol. The compound's structure features three deuterium atoms that replace three hydrogen atoms in the N-methyl group, creating an isotopically labeled molecule that retains the pharmacological properties of the parent compound while offering distinct analytical advantages.
The IUPAC name for this compound is 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(trideuteriomethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid. This systematic nomenclature precisely identifies the positions of the functional groups and the location of the deuterium atoms within the molecular structure.
Key Physical and Chemical Properties
The compound exhibits physical and chemical properties similar to those of non-deuterated gatifloxacin derivatives, with some notable differences attributable to the deuterium substitution. The presence of deuterium atoms affects bond strengths and vibrational frequencies, potentially altering the compound's stability and reactivity in certain chemical environments.
| Property | Value |
|---|---|
| Molecular Formula | C20H21D3FN3O4 |
| Molecular Weight | 392.44 g/mol |
| Physical State | Solid |
| Deuterium Positions | N-methyl group |
| Structural Characteristics | Fluoroquinolone core with trideuteromethyl substitution |
| InChI Key | YDBVQXCJOKMPST-BMSJAHLVSA-N |
Synthesis and Preparation Methods
The synthesis of N-Methyl Gatifloxacin-d3 involves specialized techniques to incorporate deuterium atoms at specific positions in the molecule. This process typically follows one of several synthetic routes designed to ensure high isotopic purity of the final product.
Laboratory Synthesis Approaches
The primary approach to synthesizing this compound involves the incorporation of deuterium atoms into the N-Methyl Gatifloxacin structure through targeted chemical reactions. This can be achieved through various methods, including:
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Catalytic exchange reactions using deuterated solvents under specific temperature and pressure conditions
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Direct synthesis using deuterated reagents from the outset of the synthetic pathway
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Post-synthetic modification of N-Methyl Gatifloxacin through selective deuteration processes
These synthetic routes require careful control of reaction conditions to ensure selective incorporation of deuterium atoms at the desired positions. The reaction conditions typically involve controlled temperature and pressure parameters to optimize the efficiency of deuterium incorporation while minimizing side reactions.
Purification and Quality Control
After synthesis, the compound undergoes rigorous purification processes to achieve the high level of purity required for research applications. Common purification techniques include:
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Column chromatography
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Recrystallization from appropriate solvents
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Preparative HPLC separation
Quality control measures typically assess isotopic purity through techniques such as mass spectrometry and NMR spectroscopy, ensuring that the deuterium incorporation meets the required specifications for research purposes.
Mechanism of Action
N-Methyl Gatifloxacin-d3 shares its fundamental mechanism of action with other fluoroquinolone antibiotics, while the deuterium substitution primarily affects its pharmacokinetic profile rather than its pharmacodynamic properties.
Antibacterial Mechanism
The compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes play critical roles in bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, the compound disrupts the DNA replication process, preventing bacterial cell division and ultimately leading to cell death.
Applications in Scientific Research
N-Methyl Gatifloxacin-d3 serves numerous important functions in pharmaceutical and biomedical research, with applications spanning from basic analytical techniques to advanced pharmacological studies.
Pharmacokinetic Studies
One of the primary applications of this compound is in pharmacokinetic studies, where it serves as a valuable tool for tracking drug disposition and metabolism. The deuterium labeling allows researchers to distinguish the compound from its non-deuterated counterparts in biological samples, enabling precise monitoring of absorption, distribution, metabolism, and excretion processes.
In pharmacokinetic research, the compound's isotopic signature can be detected through mass spectrometry, providing insights into:
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Drug absorption rates and bioavailability
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Tissue distribution patterns
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Metabolic transformation pathways
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Elimination kinetics
Metabolism Studies
N-Methyl Gatifloxacin-d3 plays a crucial role in metabolism studies focused on understanding how gatifloxacin and its derivatives are processed in biological systems. By administering the deuterated compound and tracking its metabolites, researchers can identify specific metabolic pathways and enzyme systems involved in its transformation.
A case study using this compound in liver microsome experiments revealed that N-dealkylation and glucuronidation were primary metabolic pathways for gatifloxacin derivatives. These findings contributed significantly to understanding the bioavailability and therapeutic efficacy of this class of antibiotics.
Analytical Chemistry Applications
In analytical chemistry, N-Methyl Gatifloxacin-d3 serves as an internal standard for quantitative assays of gatifloxacin and related compounds in biological samples. The deuterium labeling provides a mass shift that allows clear differentiation from the analyte while maintaining nearly identical chemical behavior during sample preparation and analysis.
The compound's utility in LC-MS/MS methods has been demonstrated in studies where it enabled accurate quantification of gatifloxacin in human plasma, achieving high accuracy (95%) and precision (RSD < 5%). This confirms its value in clinical pharmacokinetic studies and therapeutic drug monitoring applications.
Biological Activity
The biological activity of N-Methyl Gatifloxacin-d3 closely resembles that of non-deuterated gatifloxacin, with some differences attributable to the isotopic substitution.
Antibacterial Spectrum
Like other fluoroquinolones, this compound demonstrates broad-spectrum antibacterial activity, though it is primarily used for research purposes rather than therapeutic applications. Its activity against bacterial pathogens is mediated through its inhibition of DNA gyrase and topoisomerase IV, essential enzymes in bacterial replication.
Comparative Efficacy
Studies comparing the efficacy of N-Methyl Gatifloxacin-d3 with other fluoroquinolones have generated valuable insights into structure-activity relationships within this class of compounds. The table below summarizes comparative inhibitory concentrations against key bacterial targets:
| Compound | Target Enzyme | IC50 (μg/ml) |
|---|---|---|
| N-Methyl Gatifloxacin-d3 | E. coli DNA gyrase | 0.109 |
| Gatifloxacin | S. aureus Topoisomerase IV | 13.8 |
| Moxifloxacin | E. coli DNA gyrase | Varies |
These data demonstrate that N-Methyl Gatifloxacin-d3 exhibits potent inhibitory activity against bacterial DNA gyrase, comparable to its parent compound gatifloxacin.
Comparative Analysis with Similar Compounds
N-Methyl Gatifloxacin-d3 belongs to a broader family of fluoroquinolone antibiotics and shares structural similarities with several related compounds. Understanding its position within this family provides context for its unique properties and applications.
Pharmacokinetic Comparisons
Deuteration can significantly impact the pharmacokinetic properties of compounds by altering their metabolic stability. Research has shown that deuterated compounds often exhibit longer half-lives and altered metabolism compared to their non-deuterated counterparts due to the kinetic isotope effect.
In comparative studies, N-Methyl Gatifloxacin-d3 has demonstrated:
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Enhanced metabolic stability in microsomal assays
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Altered excretion profiles in pharmacokinetic studies
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Different isotopic signatures in mass spectrometric analyses, enabling differentiation from non-deuterated analogs
Research Methodologies
Effective utilization of N-Methyl Gatifloxacin-d3 in research requires specialized methodologies for characterization, handling, and experimental design.
Characterization Techniques
Comprehensive characterization of this compound typically involves multiple analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy - To confirm deuterium placement and purity by analyzing peak splitting and chemical shifts
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Mass Spectrometry (MS) - For molecular weight validation and isotopic enrichment quantification
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High-Performance Liquid Chromatography (HPLC) - To assess purity and resolve isotopic analogs
These techniques provide complementary information about the compound's structure, purity, and isotopic composition, ensuring its suitability for research applications.
Stability Considerations
Handling and storage of N-Methyl Gatifloxacin-d3 require attention to specific stability considerations:
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Temperature Control - Storage at -20°C in inert, airtight containers minimizes deuterium loss via proton exchange
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Solvent Compatibility - Protic solvents (e.g., water, ethanol) should be avoided as they promote isotopic exchange
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pH Control - Neutral to slightly acidic conditions help reduce degradation in aqueous solutions
These precautions ensure the maintenance of isotopic integrity throughout research applications, preventing deuterium-hydrogen exchange that could compromise experimental results.
Isotopic Effects in Research
The deuterium substitution in N-Methyl Gatifloxacin-d3 introduces isotopic effects that must be considered in experimental design and data interpretation:
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Kinetic Isotope Effects - Deuterium-carbon bonds are stronger than hydrogen-carbon bonds, potentially slowing metabolic reactions
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Mass Spectral Characteristics - The compound exhibits distinctive isotopic patterns in mass spectra due to the presence of deuterium
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Chromatographic Behavior - Slight differences in retention times may be observed compared to non-deuterated analogs
Understanding these effects is essential for accurate data interpretation in studies utilizing this compound.
Prodrug Development Context
While N-Methyl Gatifloxacin-d3 itself is primarily used as a research tool, it exists within the broader context of gatifloxacin prodrug development, which aims to enhance drug delivery and efficacy.
Related Prodrug Approaches
Research on gatifloxacin prodrugs has explored various structural modifications to target specific transporters and improve ocular delivery. The search results mention a study investigating dimethylamino-propyl, carboxy-propyl, and amino-propyl(2-methyl) derivatives of gatifloxacin (DMAP-GFX, CP-GFX, and APM-GFX), designed to target OCT, MCT, and ATB (0, +) transporters, respectively .
These prodrug approaches provide valuable insights into structure-modification strategies that could potentially be applied to deuterated analogs like N-Methyl Gatifloxacin-d3 for specific research applications.
Transporter-Targeted Delivery
The development of transporter-targeted gatifloxacin prodrugs illustrates the potential for strategic molecular modifications to enhance drug delivery. When considering N-Methyl Gatifloxacin-d3, these approaches demonstrate how isotopic labeling can be combined with structural modifications to create research tools with dual functionality - both as traceable isotopic markers and as transporter-targeted molecules .
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